
(3-((Dimethylamino)methyl)isoquinolin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((Dimethylamino)methyl)isoquinolin-5-yl)methanol: is a chemical compound with the following structural formula:
CC1=NC=CC2=C (C=CC=C12)CO
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 3-methylisoquinoline with formaldehyde and dimethylamine . The reaction proceeds through a Mannich-type condensation, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 3-methylisoquinoline, formaldehyde, dimethylamine
- Solvent: Typically dichloromethane
- Temperature: Room temperature
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are essential considerations.
Análisis De Reacciones Químicas
(3-((Dimethylamino)methyl)isoquinolin-5-yl)methanol: can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield secondary or tertiary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a fluorescent probe or ligand.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
While there are no direct analogs to this compound, it shares structural features with other isoquinoline derivatives. Notable related compounds include 3-methylisoquinoline and {3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanol .
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
[3-[(dimethylamino)methyl]isoquinolin-5-yl]methanol |
InChI |
InChI=1S/C13H16N2O/c1-15(2)8-12-6-13-10(7-14-12)4-3-5-11(13)9-16/h3-7,16H,8-9H2,1-2H3 |
Clave InChI |
MRVDHBCRYKYDDW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC2=C(C=CC=C2CO)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/no-structure.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)
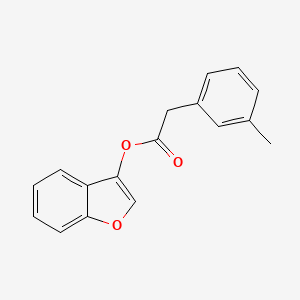
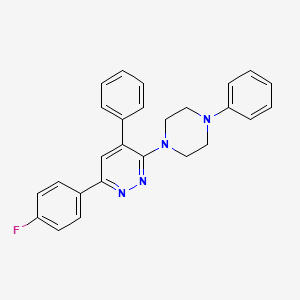

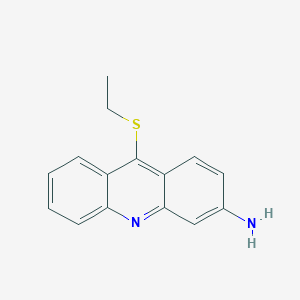
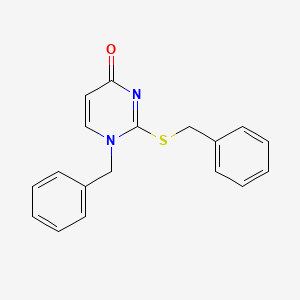
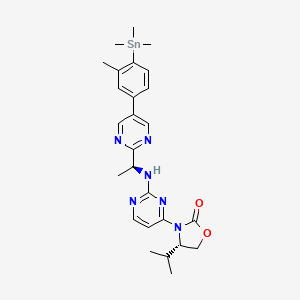
![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
